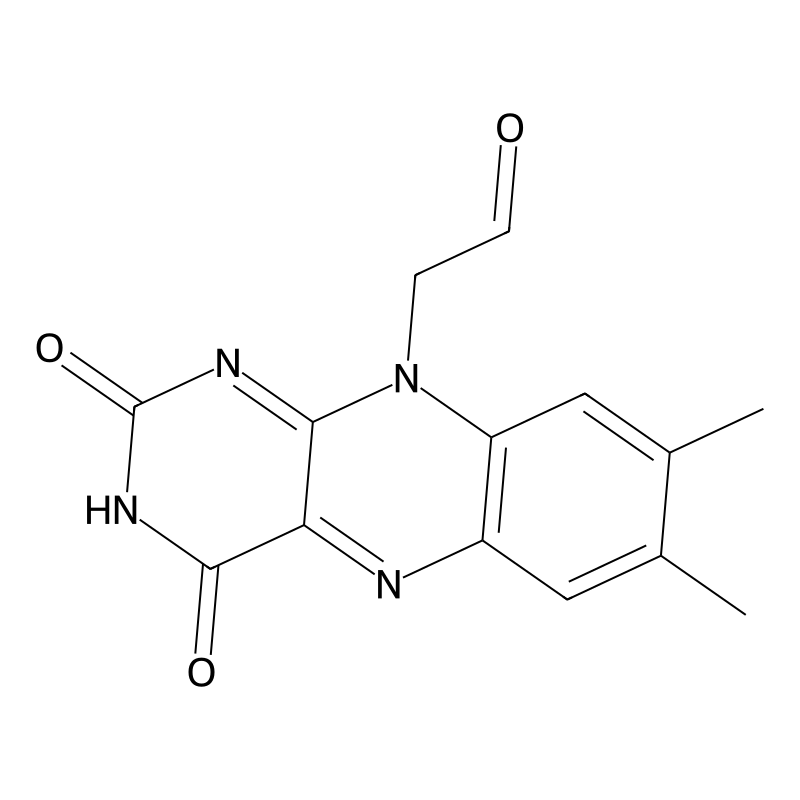

Salirasib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

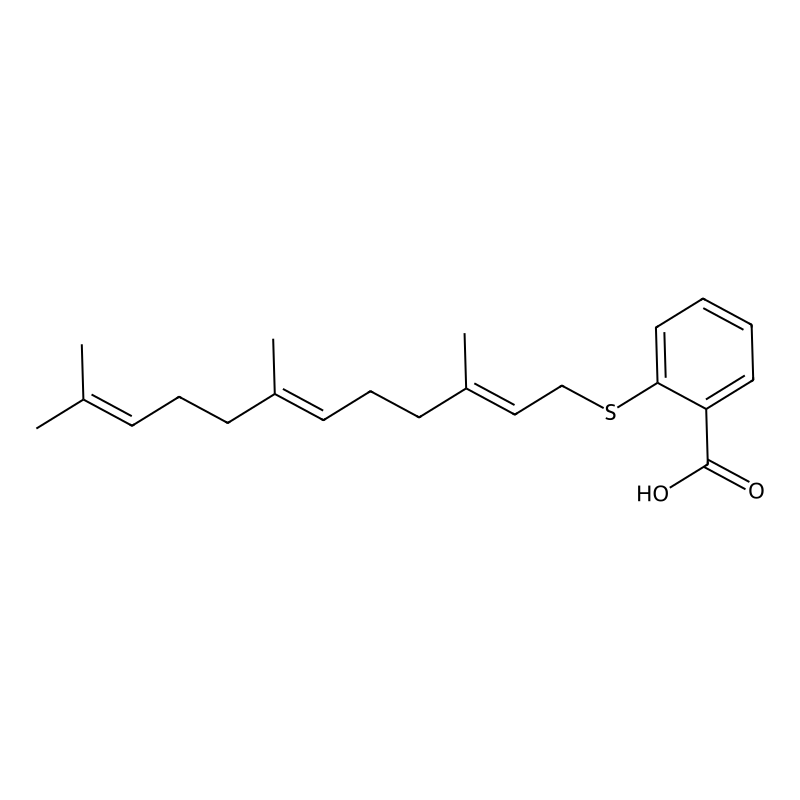

Salirasib (Farnesylthiosalicylic acid) is a synthetic S-farnesylcysteine mimetic and a potent pan-Ras inhibitor. Unlike conventional enzymatic inhibitors, Salirasib acts as a competitive antagonist at the plasma membrane, dislodging active, prenylated Ras proteins from their membrane anchorage sites and facilitating their cytosolic degradation [1]. From a procurement and handling perspective, Salirasib is a highly lipophilic compound that is insoluble in water but exhibits excellent solubility in anhydrous DMSO (up to 72 mg/mL) and ethanol . Its specific mechanism of action and physicochemical profile make it a critical tool compound for researchers developing advanced lipid-based formulations and those investigating Ras-driven pathways that are refractory to standard targeted therapies.

Research Fit

Substituting Salirasib with other Ras-pathway inhibitors fundamentally alters the experimental model and therapeutic scope. Farnesyltransferase inhibitors (FTIs) like Tipifarnib or Lonafarnib are often considered as alternatives; however, they fail to block KRAS and NRAS because these isoforms undergo alternative prenylation (geranylgeranylation) via GGTase I when farnesyltransferase is inhibited [1]. Salirasib bypasses this resistance mechanism by competing for the membrane docking sites of already prenylated Ras, regardless of the specific lipid modification. Furthermore, while modern covalent inhibitors like Sotorasib offer high potency, they are strictly limited to the KRAS G12C mutation [2]. Salirasib provides pan-Ras inhibition (HRAS, KRAS, NRAS), making it indispensable for procurement in studies involving non-G12C mutations (e.g., G12D, G12V) where highly specific covalent inhibitors are entirely inactive.

Substitution Risk

Mechanism mismatch: FTase inhibitors cannot substitute; Salirasib targets downstream methylation, not farnesylation.

KRAS-driven model context differs: FTase inhibitors are ineffective due to geranylgeranylation bypass; Salirasib may retain pathway response.

Reported endpoint profiles may not transfer directly; cross-study comparisons show divergent progression-free survival and response contexts.

FTI-Resistant Ras Model Efficacy

Farnesyltransferase inhibitors (FTIs) like Tipifarnib successfully block HRAS farnesylation but fail to prevent the membrane localization of KRAS and NRAS due to compensatory geranylgeranylation. Salirasib acts downstream of the prenylation step, competitively dislodging both farnesylated and geranylgeranylated Ras from the plasma membrane [1].

| Evidence Dimension | Membrane localization of KRAS/NRAS |

| Target Compound Data | Salirasib (Dislodges active KRAS/NRAS from membrane regardless of prenylation type) |

| Comparator Or Baseline | Tipifarnib (Fails to prevent KRAS/NRAS membrane binding due to GGTase I bypass) |

| Quantified Difference | Maintained mechanism of action against KRAS/NRAS vs. complete loss of efficacy via alternative prenylation. |

| Conditions | KRAS/NRAS driven cellular models |

Crucial for selecting a tool compound in KRAS/NRAS models where standard FTIs are rendered ineffective by alternative prenylation pathways.

Pan-Ras vs. Mutation-Specific Inhibition

While Sotorasib is a highly effective clinical inhibitor, its covalent binding mechanism restricts its activity exclusively to the KRAS G12C mutation. Salirasib, by mimicking the conserved farnesylcysteine C-terminus common to all Ras isoforms, provides broad-spectrum (pan-Ras) inhibition across HRAS, KRAS, and NRAS, including non-G12C mutations like G12D and G12V[1].

| Evidence Dimension | Isoform and mutation target scope |

| Target Compound Data | Salirasib (Pan-Ras activity across HRAS, KRAS, NRAS and multiple mutation variants) |

| Comparator Or Baseline | Sotorasib (Activity restricted strictly to KRAS G12C) |

| Quantified Difference | Broad isoform coverage vs. single-mutation specificity. |

| Conditions | Pan-Ras or non-G12C mutated in vitro models |

Ensures buyers select the correct compound for screening panels or models driven by non-G12C Ras mutations where Sotorasib cannot be used.

Solubility and Formulation Requirements

Salirasib is highly lipophilic and completely insoluble in aqueous buffers, which can lead to precipitation and assay failure if improperly handled. However, it demonstrates high solubility in anhydrous DMSO (up to 72 mg/mL or ~200 mM). For in vivo applications, it requires specialized vehicle formulations, such as PEG300/Tween80 mixtures, corn oil, or encapsulation in PLGA-DSPE-PEG nanoparticles to maintain bioavailability and prevent aggregation[1].

| Evidence Dimension | Solubility limit and vehicle requirement |

| Target Compound Data | Salirasib in DMSO (Solubility up to 72 mg/mL) |

| Comparator Or Baseline | Salirasib in water (Insoluble) |

| Quantified Difference | >72 mg/mL difference in solubility requiring specific solvent/vehicle systems. |

| Conditions | In vitro stock preparation and in vivo vehicle formulation |

Alerts procurement and laboratory teams to the necessity of purchasing compatible excipients (e.g., PEG300, Tween80, PLGA) for successful assay formulation.

Serum-Dependent Potency and Reproducibility

The in vitro potency of Salirasib is highly sensitive to the presence of serum proteins due to its lipophilic nature. In hepatocarcinoma cell lines, Salirasib demonstrated an IC50 of 60–85 µM under serum-free conditions, whereas the IC50 increased to approximately 150 µM when cultured with standard fetal bovine serum (FBS)[1].

| Evidence Dimension | IC50 for cell growth inhibition |

| Target Compound Data | Salirasib in serum-free conditions (IC50 60–85 µM) |

| Comparator Or Baseline | Salirasib in serum-supplemented conditions (IC50 ~150 µM) |

| Quantified Difference | ~2-fold increase in potency under serum-starved conditions. |

| Conditions | In vitro cell viability assays (HepG2, Huh7) |

Guides researchers to optimize assay conditions via serum starvation, ensuring reproducible IC50 data while minimizing the amount of compound consumed per experiment.

Pan-Ras Screening and Non-G12C Models

Because Salirasib dislodges all Ras isoforms from the plasma membrane, it is the preferred procurement choice for laboratories establishing baselines in non-G12C KRAS models (e.g., G12D, G12V) or NRAS-driven melanomas, where mutation-specific inhibitors like Sotorasib are structurally incompatible [1].

Nanoparticle Delivery System Development

Due to its high lipophilicity and aqueous insolubility, Salirasib serves as an excellent payload for materials scientists and formulation chemists developing novel drug delivery systems, such as PLGA-DSPE-PEG hybrid nanoparticles or cyclodextrin inclusion complexes, aimed at improving the bioavailability of hydrophobic targeted therapies [2].

Overcoming FTI Resistance in Cellular Assays

Salirasib is utilized in molecular biology workflows to study Ras signaling in models that have developed resistance to farnesyltransferase inhibitors (FTIs) via the GGTase I alternative prenylation pathway, providing a reliable method to achieve downstream Ras degradation[3].

Application Fit Matrix

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

2. Yaari-Stark, Shira; Shaked, Maayan; Nevo-Caspi, Yael; Jacob-Hircsh, Jasmine; Shamir, Ron; Rechavi, Gideon; Kloog, Yoel. Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International Journal of Cancer (2010), 126(10), 2268-2281. CODEN: IJCNAW ISSN:0020-7136. CAN 152:451033 AN 2010:392292

3. Tsimberidou, Apostolia Maria; Rudek, Michelle A.; Hong, David; Ng, Chaan S.; Blair, Jessica; Goldsweig, Howard; Kurzrock, Razelle. Phase 1 first-in-human clinical study of S-trans, trans-farnesylthiosalicylic acid (salirasib) in patients with solid tumors. Cancer Chemotherapy and Pharmacology (2010), 65(2), 235-241. CODEN: CCPHDZ ISSN:0344-5704. CAN 152:421750 AN 2009:1464193

4. Goldberg, Liat; Haklai, Roni; Bauer, Victor; Heiss, Aaron; Kloog, Yoel. New Derivatives of Farnesylthiosalicylic Acid (Salirasib) for Cancer Treatment: Farnesylthiosalicylamide Inhibits Tumor Growth in Nude Mice Models. Journal of Medicinal Chemistry (2009), 52(1), 197-205. CODEN: JMCMAR ISSN:0022-2623. CAN 150:28393 AN 2008:1500762

5. Goldberg, Liat; Ocherashvilli, Aharon; Daniels, Dianne; Last, David; Cohen, Zvi R.; Tamar, Gregory; Kloog, Yoel; Mardor, Yael. Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular Cancer Therapeutics (2008), 7(11), 3609-3616. CODEN: MCTOCF ISSN:1535-7163. CAN 150:70750 AN 2008:1353107

6. Zhao, Ming; He, Ping; Xu, Linping; Hidalgo, Manuel; Laheru, Dan; Rudek, Michelle A. Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography, B: Analytical Technologies in the Biomedical and Life Sciences (2008), 869(1-2), 142-145. CODEN: JCBAAI ISSN:1570-0232. CAN 149:69463 AN 2008:722666

7. Rotblat, Barak; Ehrlich, Marcello; Haklai, Roni; Kloog, Yoel. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in Enzymology (2008), 439(Small GTPAses in Disease, Part B), 467-489. CODEN: MENZAU ISSN:0076-6879. CAN 149:94412 AN 2008:622547

8. Haklai, Roni; Elad-Sfadia, Galit; Egozi, Yaakov; Kloog, Yoel. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer Chemotherapy and Pharmacology (2007), Volume Date 2008, 61(1), 89-96. CODEN: CCPHDZ ISSN:0344-5704. CAN 148:205540 AN 2007:1108791

9. Zundelevich, Adi; Elad-Sfadia, Galit; Haklai, Ronit; Kloog, Yoel. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular Cancer Therapeutics (2007), 6(6), 1765-1773. CODEN: MCTOCF ISSN:1535-7163. CAN 147:250093 AN 2007:654894

10. Blum, Roy; Elkon, Ran; Yaari, Shira; Zundelevich, Adi; Jacob-Hirsch, Jasmine; Rechavi, Gideon; Shamir, Ron; Kloog, Yoel. Gene Expression Signature of Human Cancer Cell Lines Treated with the Ras Inhibitor Salirasib (S-Farnesylthiosalicylic Acid). Cancer Research (2007), 67(7), 3320-3328. CODEN: CNREA8 ISSN:0008-5472. CAN 146:454468 AN 2007:445719

11. Yaari-Stark Shira; Shaked Maayan; Nevo-Caspi Yael; Jacob-Hircsh Jasmine; Shamir Ron; Rechavi Gideon; Kloog Yoel Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International journal of cancer. Journal international du cancer (2010), 126(10), 2268-81. Journal code: 0042124. E-ISSN:1097-0215. PubMed ID 19998334 AN 2010215169

12. Goldberg Liat; Haklai Roni; Bauer Victor; Heiss Aaron; Kloog Yoel New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models. Journal of medicinal chemistry (2009), 52(1), 197-205. Journal code: 9716531. E-ISSN:1520-4804. PubMed ID 19072665 AN 2009046646

13. Goldberg Liat; Ocherashvilli Aharon; Daniels Dianne; Last David; Cohen Zvi R; Tamar Gregory; Kloog Yoel; Mardor Yael Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular cancer therapeutics (2008), 7(11), 3609-16. Journal code: 101132535. ISSN:1535-7163. PubMed ID 19001442 AN 2008732623

14. Zhao Ming; He Ping; Xu Linping; Hidalgo Manuel; Laheru Dan; Rudek Michelle A Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences (2008), 869(1-2), 142-5. Journal code: 101139554. ISSN:1570-0232. PubMed ID 18534927 AN 2008385208

15. Rotblat Barak; Ehrlich Marcello; Haklai Roni; Kloog Yoel The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in enzymology (2008), 439 467-89. Journal code: 0212271. ISSN:0076-6879. PubMed ID 18374183 AN 2008216519

16. Haklai Roni; Elad-Sfadia Galit; Egozi Yaakov; Kloog Yoel Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer chemotherapy and pharmacology (2008), 61(1), 89-96. Journal code: 7806519. ISSN:0344-5704. PubMed ID 17909812 AN 2007588457

17. Zundelevich Adi; Elad-Sfadia Galit; Haklai Ronit; Kloog Yoel Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular cancer therapeutics (2007), 6(6), 1765-73. Journal code: 101132535. ISSN:1535-7163. PubMed ID 17541036 AN 2007357125

18. Blum Roy; Elkon Ran; Yaari Shira; Zundelevich Adi; Jacob-Hirsch Jasmine; Rechavi Gideon; Shamir Ron; Kloog Yoel Gene expression signature of human cancer cell lines treated with the ras inhibitor salirasib (S-farnesylthiosalicylic acid). Cancer research (2007), 67(7), 3320-8. Journal code: 2984705R. ISSN:0008-5472. PubMed ID 17409441 AN 2007232983

Explore Compound Types

O4Si-4